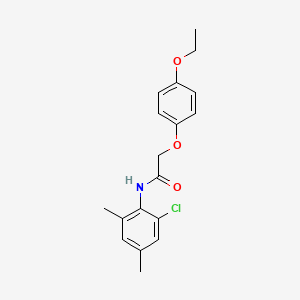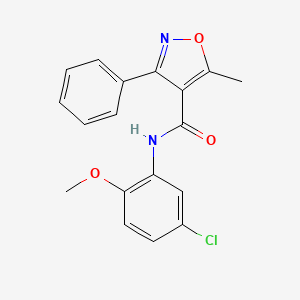![molecular formula C15H20ClNO4 B5690183 (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by researchers at the University of Michigan and has since gained attention for its potential use in treating addiction and depression.
Mecanismo De Acción
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and reward. By blocking the activity of this receptor, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol may have antidepressant effects by modulating the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have a number of biochemical and physiological effects. In addition to blocking the activity of the kappa opioid receptor, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol may also modulate the activity of other neurotransmitter systems, such as serotonin and dopamine. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to reduce the release of stress hormones, such as corticotropin-releasing hormone, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is its selectivity for the kappa opioid receptor, which allows for more precise targeting of this receptor compared to non-selective opioid antagonists. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have a long duration of action, which may reduce the frequency of dosing required for experimental studies. However, one limitation of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is its relatively low potency, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research on (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol. One area of interest is the development of more potent analogs of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol, which may have improved efficacy for treating addiction and depression. Additionally, future studies may focus on the use of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol and its potential applications in treating a variety of disorders.
Métodos De Síntesis
The synthesis of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol involves several steps, including the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the corresponding acetate. This intermediate is then reacted with 3,4-dimethylpiperidine-1,2-diol in the presence of a base to yield (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol. The synthesis of (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been extensively studied for its potential use in treating addiction and depression. It has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, and reduce drug-seeking behavior in animal models. Additionally, (3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol has been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-10-7-11(16)3-4-12(10)21-9-14(19)17-6-5-15(2,20)13(18)8-17/h3-4,7,13,18,20H,5-6,8-9H2,1-2H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAUTARLTDUNQL-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(C(C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CC[C@@]([C@H](C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![5,7-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5690126.png)


![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)

![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![[4-({1-[4-(diethylamino)benzoyl]pyrrolidin-3-yl}methyl)phenyl]methanol](/img/structure/B5690173.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)